Tert-butyl 4-[6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methylpiperazine-1-carboxylate
Description
This compound is a pyrido[2,3-d]pyrimidinone derivative featuring a tert-butyl-protected piperazine moiety, fluorine substituents, and a methoxyphenyl group. The tert-butyl ester enhances solubility and bioavailability, while fluorine atoms likely improve metabolic stability and binding affinity . Synthesis routes often involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nucleophilic substitutions, as seen in analogous compounds .
Properties
Molecular Formula |
C33H38F2N6O4 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
tert-butyl 4-[6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C33H38F2N6O4/c1-18(2)26-28(19(3)12-13-36-26)41-30-21(16-23(35)27(37-30)25-22(34)10-9-11-24(25)44-8)29(38-31(41)42)40-15-14-39(17-20(40)4)32(43)45-33(5,6)7/h9-13,16,18,20H,14-15,17H2,1-8H3 |
InChI Key |
BAOJEXWXSJYJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)OC)C5=C(C=CN=C5C(C)C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous compounds share the pyrido[2,3-d]pyrimidinone scaffold but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorine vs. Halogens : The target compound’s fluorine substituents may enhance metabolic stability compared to bromine/chlorine in Examples 10 and 13, which could increase molecular weight and lipophilicity .
- Tert-butyl Carbamate : Common across all analogs, this group improves solubility and serves as a protective moiety for piperazine/pyrrolidine amines during synthesis .
- Substituent Positioning : The 2-fluoro-6-methoxyphenyl group in the target compound may confer steric effects distinct from dichlorophenyl (Example 13) or cyclopentyl (Example 10), influencing target binding .
Table 2: Hypothetical Physicochemical Properties (Predicted)
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~650 | 3.8 | 1 | 7 |
| Example 10 | ~680 | 4.2 | 1 | 7 |
| Example 13 | ~660 | 4.0 | 1 | 7 |
| EP 4 374 877 A2 Derivative | ~720 | 4.5 | 2 | 9 |
Analysis :
- The target compound’s lower logP (3.8 vs. 4.0–4.5) suggests improved aqueous solubility due to fluorine’s electronegativity and reduced hydrophobicity compared to chlorine/bromine .
- All analogs exhibit high hydrogen bond acceptors (7–9), aligning with kinase inhibitor requirements for ATP-binding pocket interactions .
Similarity Indexing and Activity Prediction
Using Tanimoto coefficients (MACCS fingerprints), the target compound shows >70% similarity to pyrido-pyrimidinone-based kinase inhibitors (e.g., EGFR inhibitors like gefitinib) . However, activity cliffs may arise due to substituent variations:
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may enhance target selectivity but reduce potency against chloride-dependent enzymes .
- Methoxyphenyl Group : This group in the target compound could modulate π-π stacking in hydrophobic pockets, unlike dichlorophenyl’s bulkier halogen interactions .
Cross-Reactivity in Assays
The compound’s structural similarity to EP 4 374 877 A2 derivatives (spirocyclic cores) may lead to cross-reactivity in kinase assays. However, immunoassay selectivity depends on antibody-epitope interactions, as cross-reactivity is format-dependent .
Therapeutic Potential
Analogous compounds with pyridopyrimidinone cores show HDAC or kinase inhibition, supporting epigenetic or neuroprotective applications .
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule comprises three structural domains:
- Pyrido[2,3-d]pyrimidin-2-one core with fluoro and aryl substituents at positions 6 and 7.
- 3-Methylpiperazine-Boc moiety at position 4.
- 4-Methyl-2-isopropylpyridine at position 1.
Retrosynthetic disconnection suggests modular assembly via:
Synthetic Routes and Methodological Approaches
Synthesis of Pyrido[2,3-d]pyrimidinone Core
Cyclocondensation Strategy
The pyrido[2,3-d]pyrimidinone ring is constructed via a three-component reaction involving:
- 6-Amino-1,3-dimethyluracil derivatives.
- Fluorinated benzaldehyde (e.g., 2-fluoro-6-methoxybenzaldehyde).
- Malononitrile or ethyl acetoacetate.
Example Procedure (adapted from):
- Combine 6-amino-1,3-dimethyluracil (1.0 equiv), 2-fluoro-6-methoxybenzaldehyde (1.2 equiv), and malononitrile (1.5 equiv) in ethanol.
- Add lactic acid (10 mol%) as a green catalyst.
- Reflux at 90°C for 4–6 hours under solvent-free conditions.
- Isolate the intermediate 6-fluoro-7-(2-fluoro-6-methoxyphenyl)pyrido[2,3-d]pyrimidin-2(1H)-one by filtration (Yield: 68–72%).
Halogenation at Position 6
Fluorination is achieved using Selectfluor® or DAST in DMF at 60°C (12 hours), introducing the 6-fluoro substituent (Yield: 85–90%).
Piperazine-Boc Moiety Installation
Boc Protection of Piperazine
Following, 3-methylpiperazine is Boc-protected using di-tert-butyl dicarbonate:
- Dissolve 3-methylpiperazine (1.0 equiv) in THF.
- Add Boc2O (1.05 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir at room temperature for 12 hours (Yield: 95%).
Buchwald-Hartwig Amination
Couple the Boc-piperazine to the pyrido[2,3-d]pyrimidinone:
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Characterization Data
Table 1. Spectroscopic and Analytical Data for Key Intermediates
Q & A
How can researchers optimize reaction conditions to maximize yield during the synthesis of this compound?
Basic Research Question
Optimizing synthesis requires systematic variation of parameters such as temperature, solvent polarity, and reaction time. For example, highlights that tetrahydrofuran (THF) with triethylamine as a base under mild conditions (e.g., 25–40°C) can enhance nucleophilic substitution efficiency for analogous piperazine derivatives . emphasizes inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups like the tert-butyl ester . Methodological approaches include:
- Design of Experiments (DoE): Use fractional factorial designs to test interactions between variables (e.g., temperature vs. solvent).
- Real-time monitoring: Employ HPLC (as noted in and ) to track intermediate formation and adjust conditions dynamically .
What analytical strategies are most reliable for confirming the structural integrity of this compound?
Basic Research Question
Combined spectroscopic and chromatographic methods are critical:
- NMR: 1H/13C NMR resolves stereochemistry and substituent positions (e.g., distinguishing fluorophenyl vs. methoxyphenyl signals) .
- High-resolution mass spectrometry (HR-MS): Validates molecular formula, particularly for fluorine-containing fragments .
- X-ray crystallography: Optional for absolute configuration confirmation if single crystals are obtainable (see for analogous compounds) .
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Advanced Research Question
Discrepancies often arise from assay-specific variables (e.g., cell permeability, off-target interactions). Methodological solutions include:
- Orthogonal assays: Compare results from receptor binding assays (e.g., SPR in ) with cellular viability or kinase inhibition profiles .
- Metabolic stability testing: Use liver microsomes (e.g., rat/human) to assess if metabolite interference explains variability .
- Structural analogs: Cross-reference activity with structurally similar compounds (e.g., pyridopyrimidine derivatives in ) to identify critical pharmacophores .
What reaction mechanisms dominate during functionalization of the pyrido[2,3-d]pyrimidin-4-yl core?
Advanced Research Question
The electron-deficient pyridopyrimidine core undergoes nucleophilic aromatic substitution (SNAr) at fluorinated positions. Key considerations:
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions () .
- Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki for aryl groups) may require careful ligand selection (e.g., SPhos) to avoid dehalogenation .
- Competing pathways: Monitor for byproducts like tert-butyl deprotection under acidic conditions using TLC () .
How should researchers design assays to evaluate this compound’s interaction with kinase targets?
Advanced Research Question
Kinase profiling requires:
- Biochemical assays: Use purified kinase domains with ATP-competitive probes (e.g., ADP-Glo™) to measure IC50 values () .
- Cellular context: Pair with phospho-specific antibodies in Western blotting to validate target engagement in live cells .
- Selectivity panels: Test against kinase families (e.g., AGC, CAMK) to identify off-target effects ( notes similar compounds inhibit multiple kinases) .
What strategies mitigate instability of the tert-butyl carbamate group during storage?
Basic Research Question
The tert-butyl group is prone to hydrolysis under acidic/humid conditions. Mitigation includes:
- Storage conditions: Use desiccants and inert gas (argon) in sealed vials at −20°C .
- Stabilizers: Add antioxidants (e.g., BHT) to formulations if solubility permits ( notes purity >97% is achievable with proper handling) .
- QC monitoring: Regular HPLC analysis to detect degradation peaks (retention time shifts indicate hydrolysis) .
How can computational modeling predict this compound’s binding affinity for novel targets?
Advanced Research Question
Leverage molecular docking and dynamics:
- Docking: Use AutoDock Vina with homology models of targets (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with the pyridopyrimidine core) .
- MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., root-mean-square deviation <2 Å indicates stable poses) .
- Free energy calculations: Apply MM/GBSA to rank binding affinities for lead optimization .
What synthetic routes minimize racemization during piperazine functionalization?
Advanced Research Question
Racemization risks arise during nucleophilic substitutions on the piperazine ring. Solutions include:
- Chiral auxiliaries: Use Boc-protected intermediates with enantiopure starting materials ( describes stereocontrol via chiral catalysts) .
- Low-temperature reactions: Perform alkylation at −78°C to suppress epimerization () .
- Chiral HPLC: Post-synthesis purification to isolate enantiomers () .
How do structural analogs with modified fluorophenyl groups affect bioactivity?
Advanced Research Question
Fluorine position and electronic effects significantly modulate activity:
- Electron-withdrawing effects: Compare 2-fluoro-6-methoxyphenyl (current compound) vs. 4-fluorophenyl analogs () to assess impact on kinase binding .
- Meta vs. para substitution: Synthesize derivatives with shifted fluorine atoms and test in cytotoxicity assays (e.g., ’s bromo analogs as controls) .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic Research Question
Multi-step purification is often required:
- Flash chromatography: Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals ( reports >97% purity post-crystallization) .
- Prep-HPLC: Apply C18 columns with 0.1% TFA in acetonitrile/water for challenging separations () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
